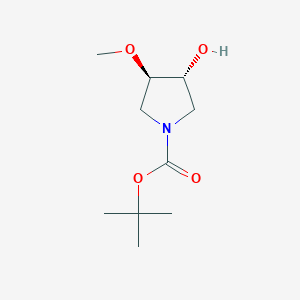

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

説明

“tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals1.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate”. However, there are related compounds such as “(3R,4R)-4-TERT-BUTYL-3-HYDROXYCYCLOHEXANONE” provided by Sigma-Aldrich for research purposes1.Molecular Structure Analysis

The molecular structure of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” is not readily available. However, similar compounds like “(3R,4R)-4-TERT-BUTYL-3-HYDROXYCYCLOHEXANONE” have a Linear Formula of C10H18O21.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate”. However, the tert-butyl group is known to exhibit a unique reactivity pattern in chemical transformations4.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” are not readily available. However, similar compounds like “tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate” have a Molecular Formula of C10H20N2O3 and an Average mass of 216.277 Da6.科学的研究の応用

Synthesis and Biochemical Applications

- Synthesis of Biotin Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin, is synthesized from L-cystine. Biotin plays a crucial role in the metabolic cycle, particularly in catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Chemical Synthesis and Derivatives

- Chiral Auxiliary and Dipeptide Synthesis : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used as a chiral auxiliary in various chemical syntheses, including dipeptide synthesis. It aids in preparing enantiomerically pure compounds, important in the development of pharmaceuticals (Studer, Hintermann & Seebach, 1995).

Analytical Chemistry

- Capillary Gas Chromatography : The tert-butyldimethylsilyl derivatives of this compound are used in capillary gas chromatography for the quantitative determination of catecholamine metabolites and serotonin metabolites in urine. This is significant for diagnosing and monitoring patients with functional tumors and metabolic disorders (Muskiet et al., 1981).

Material Science and Molecular Structure

- Synthesis and Characterization of Schiff Base Compounds : The compound is involved in the synthesis of Schiff base compounds, characterized using various spectroscopic methods and X-ray crystallography. This is important in material science for understanding the molecular structure and properties of novel compounds (Çolak et al., 2021).

Organic Chemistry and Reactions

- Photooxidation Studies : The compound undergoes photooxidation, leading to the formation of bipyrrolic oxidative coupling products. This reaction mechanism is significant in the study of organic chemistry and synthesis pathways (Wasserman et al., 1996).

Enzyme-Catalyzed Kinetic Resolution

- Asymmetric Synthesis Applications : The compound has been used in enzyme-catalyzed kinetic resolution processes. This method is crucial for the asymmetric synthesis of pharmaceutical compounds and in understanding enzyme behavior (Faigl et al., 2013).

Safety And Hazards

The safety and hazards of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” are not readily available. However, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation78.

将来の方向性

The future directions of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” are not readily available. However, similar compounds are being used in the synthesis of drugs, indicating potential applications in pharmaceutical research59.

Please note that this information is based on the available resources and there might be more recent studies or data related to “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate”.

特性

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJCELXHUNUFBB-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

CAS RN |

148214-86-2, 1864003-19-9 | |

| Record name | rac-tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | t-Butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2658883.png)

![2-methoxy-4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2658899.png)

![5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2658901.png)

![2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2658902.png)